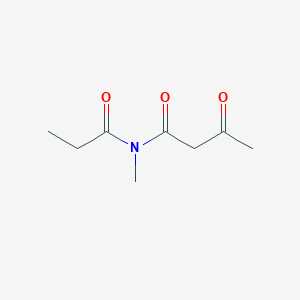
N-Methyl-3-oxo-N-propanylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-3-oxo-N-propanylbutanamide is a chemical compound that has gained attention in scientific research due to its potential pharmacological applications. It is a synthetic compound that belongs to the class of amides and has the molecular formula C8H15NO2.
Mechanism of Action
The mechanism of action of N-Methyl-3-oxo-N-propanylbutanamide is not fully understood. However, it is believed to act through the inhibition of the cyclooxygenase enzyme, which is responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and pain perception. By inhibiting the production of prostaglandins, N-Methyl-3-oxo-N-propanylbutanamide may reduce inflammation and pain.
Biochemical and Physiological Effects:
N-Methyl-3-oxo-N-propanylbutanamide has been shown to have several biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. The compound has also been shown to reduce the levels of reactive oxygen species, which are involved in oxidative stress. Additionally, N-Methyl-3-oxo-N-propanylbutanamide has been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase.
Advantages and Limitations for Lab Experiments
One advantage of using N-Methyl-3-oxo-N-propanylbutanamide in lab experiments is its potential pharmacological applications. The compound has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties, which make it a promising candidate for the development of new drugs. However, one limitation of using N-Methyl-3-oxo-N-propanylbutanamide is its synthetic nature. The compound is not found in nature, which may limit its potential use in certain applications.
Future Directions
There are several future directions for the study of N-Methyl-3-oxo-N-propanylbutanamide. One direction is the development of new drugs based on the compound's pharmacological properties. Another direction is the study of the compound's potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, the compound's antioxidant properties may make it a promising candidate for the development of new therapies for oxidative stress-related diseases, such as cancer and cardiovascular disease.
Conclusion:
In conclusion, N-Methyl-3-oxo-N-propanylbutanamide is a synthetic compound that has gained attention in scientific research due to its potential pharmacological applications. The compound has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties and has been studied for its potential use in the treatment of neurological disorders. While the compound's synthetic nature may limit its potential use in certain applications, there are several future directions for the study of N-Methyl-3-oxo-N-propanylbutanamide.
Synthesis Methods
N-Methyl-3-oxo-N-propanylbutanamide can be synthesized through a multistep process involving the condensation of propanoyl chloride and butyric acid, followed by the reaction with methylamine. The final product is obtained through the purification of the reaction mixture using chromatography techniques.
Scientific Research Applications
N-Methyl-3-oxo-N-propanylbutanamide has been extensively studied for its potential pharmacological applications. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. The compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
properties
CAS RN |
130935-25-0 |
|---|---|
Molecular Formula |
C8H13NO3 |
Molecular Weight |
171.19 g/mol |
IUPAC Name |
N-methyl-3-oxo-N-propanoylbutanamide |
InChI |
InChI=1S/C8H13NO3/c1-4-7(11)9(3)8(12)5-6(2)10/h4-5H2,1-3H3 |
InChI Key |
MWUNSNUWXUWSFY-UHFFFAOYSA-N |
SMILES |
CCC(=O)N(C)C(=O)CC(=O)C |
Canonical SMILES |
CCC(=O)N(C)C(=O)CC(=O)C |
synonyms |
Butanamide, N-methyl-3-oxo-N-(1-oxopropyl)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



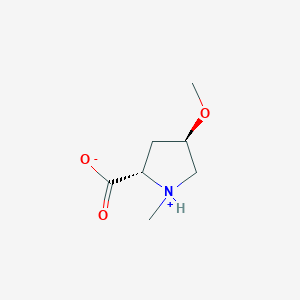
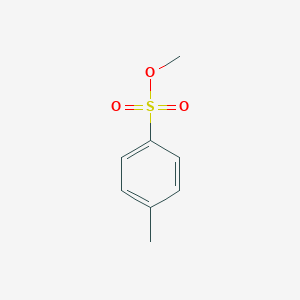

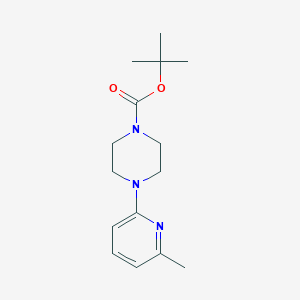

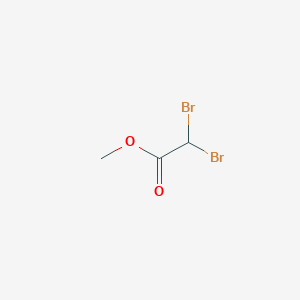


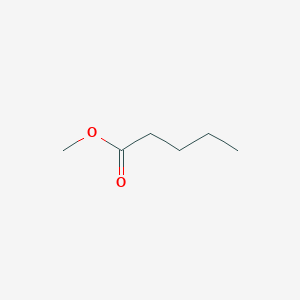

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[(2-aminobenzoyl)amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-(4-nitrophenyl)propanoyl]amino]-N-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide](/img/structure/B166327.png)
![2-Aminobicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B166329.png)

